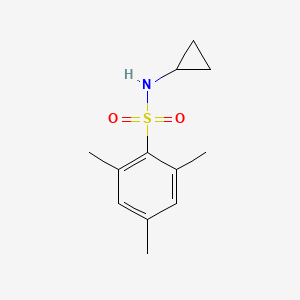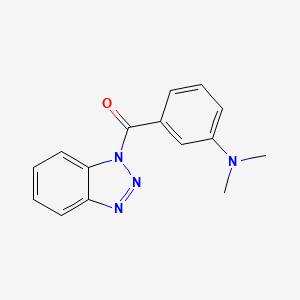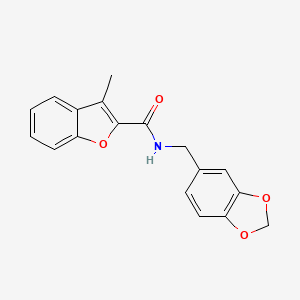
4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide, also known as TBPH, is a synthetic compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide exerts its effects through various mechanisms. It has been shown to inhibit the activity of COX-2 by binding to its active site, thereby reducing the production of pro-inflammatory prostaglandins. 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has been shown to protect against oxidative stress-induced neuronal damage by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation. 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal damage. Additionally, 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has been shown to increase the expression of antioxidant enzymes, thereby reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has several advantages for lab experiments. It is readily available and has been extensively studied for its potential therapeutic applications. However, 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide also has some limitations. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide is not fully understood, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for the study of 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide. One potential direction is to investigate its potential therapeutic applications in other disease models, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide and to optimize its therapeutic potential. Finally, the development of new derivatives of 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide with improved efficacy and reduced toxicity may also be an area of future research.
Conclusion:
In conclusion, 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide is a synthetic compound that has shown promising results in various biochemical and physiological studies. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective properties. 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide exerts its effects through various mechanisms, including the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and protection against oxidative stress-induced neuronal damage. While 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has several advantages for lab experiments, it also has some limitations, including cytotoxicity at high concentrations. There are several future directions for the study of 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide, including investigating its potential therapeutic applications in other disease models, elucidating its exact mechanism of action, and developing new derivatives with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide involves the reaction of phenoxyacetic acid with tert-butyl hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzoyl chloride to obtain 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide. The synthesis process has been optimized to achieve high yields and purity, making 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide a readily available compound for scientific research.
Aplicaciones Científicas De Investigación
4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has been extensively used in scientific research for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-tert-butyl-N'-(phenoxyacetyl)benzohydrazide has been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to induce apoptosis in cancer cells and protect against oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
4-tert-butyl-N'-(2-phenoxyacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)15-11-9-14(10-12-15)18(23)21-20-17(22)13-24-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVIKGWTSKMUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5831116.png)
![3-(2-furyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5831131.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)

![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)

![2-(4-methoxyphenyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B5831174.png)
![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)
![N-[2-(butyrylamino)phenyl]-2-ethoxybenzamide](/img/structure/B5831199.png)


![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)